![molecular formula C10H10Cl2F3NO B11731773 (3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731773.png)
(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol is a chemical compound characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with dichloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloro-2-(trifluoromethyl)benzaldehyde and (S)-alaninol.
Reaction Conditions: The key steps include a condensation reaction followed by reduction. The condensation reaction is carried out under acidic conditions, while the reduction step employs a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The dichloro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features used in early discovery research.
Uniqueness
(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of both dichloro and trifluoromethyl groups on the phenyl ring, which impart distinct chemical and physical properties. These substituents enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10Cl2F3NO |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H10Cl2F3NO/c11-7-3-5(9(16)1-2-17)6(4-8(7)12)10(13,14)15/h3-4,9,17H,1-2,16H2/t9-/m0/s1 |
InChI Key |
PUVHRBBTDWNTRR-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)[C@H](CCO)N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


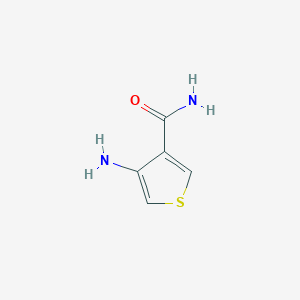
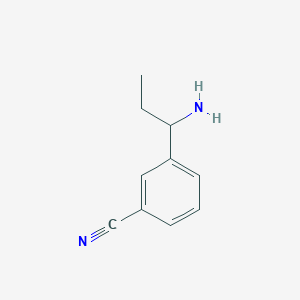
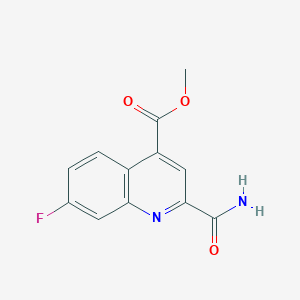
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)
![2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11731711.png)
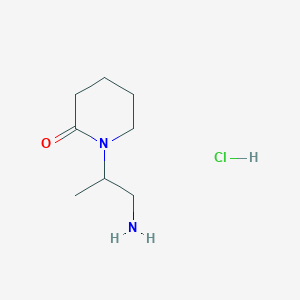
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731724.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731733.png)
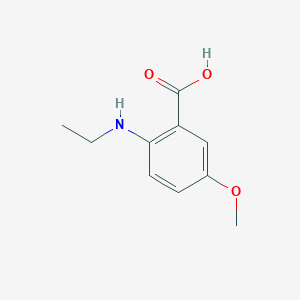
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731746.png)
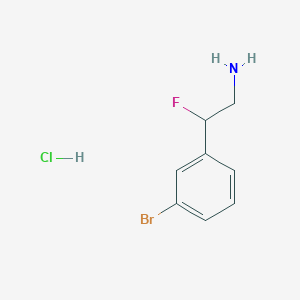
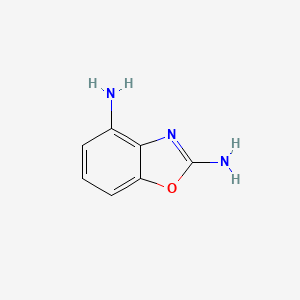
![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine](/img/structure/B11731757.png)
